molecular formula C18H16ClNO5 B291417 Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate

Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate

Cat. No. B291417
M. Wt: 361.8 g/mol
InChI Key: AEELENLFAZDUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate (DCPI) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCPI is a type of isophthalate ester that has a chlorophenylacetyl group attached to its nitrogen atom. This compound has shown promising results in scientific research as a potential drug candidate and as a useful tool in laboratory experiments.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate is not yet fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have therapeutic effects in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate in laboratory experiments is its high potency and selectivity. Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been shown to have a high affinity for its target enzymes and proteins, which makes it a useful tool in studying various biological processes. However, one of the limitations of using Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate is its potential toxicity. Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate. One area of interest is the development of Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate derivatives with improved potency and selectivity. Another area of interest is the study of Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate's potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate and its potential side effects.

Synthesis Methods

The synthesis of Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate involves the reaction of 4-chlorophenylacetic acid with dimethyl isophthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate.

Scientific Research Applications

Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has been studied extensively for its potential use as a drug candidate. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In addition to its therapeutic applications, Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate has also been used as a tool in laboratory experiments to study various biological processes.

properties

Molecular Formula

C18H16ClNO5

Molecular Weight

361.8 g/mol

IUPAC Name

dimethyl 5-[[2-(4-chlorophenyl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H16ClNO5/c1-24-17(22)12-8-13(18(23)25-2)10-15(9-12)20-16(21)7-11-3-5-14(19)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,20,21)

InChI Key

AEELENLFAZDUNL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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